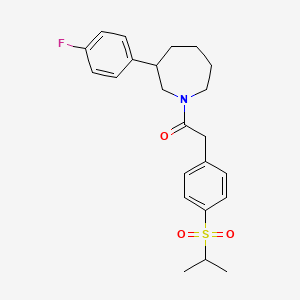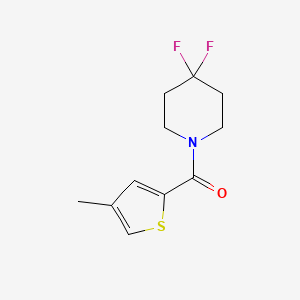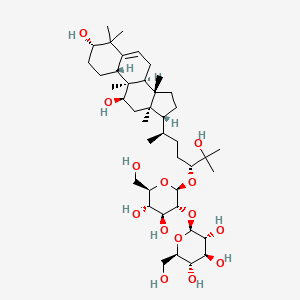![molecular formula C14H20Cl3N3 B2726495 8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride CAS No. 2060053-10-1](/img/structure/B2726495.png)
8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride is a chemical compound with the CAS Number: 2060053-10-1 . It has a molecular weight of 336.69 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of quinoline-piperazine hybrids, which includes this compound, involves the conjugation of 2,4,6-substituted quinoline with piperazine coupled sulfonamides, as well as amides . This process is used to study and evaluate their in vitro antibacterial activity against both susceptible and resistant pathogens of Gram-positive and Gram-negative bacteria .Molecular Structure Analysis
The IUPAC name of this compound is 8-(piperazin-1-ylmethyl)quinoline trihydrochloride . The InChI code is 1S/C14H17N3.3ClH/c1-3-12-5-2-6-16-14 (12)13 (4-1)11-17-9-7-15-8-10-17;;;/h1-6,15H,7-11H2;3*1H .Physical and Chemical Properties Analysis
The compound is in powder form . It has a molecular weight of 336.69 . The compound is stored at room temperature .Applications De Recherche Scientifique
Structural and Biological Survey
The compound 8-[(Piperazin-1-yl)methyl]quinoline and its derivatives have been extensively studied due to their diverse pharmacological profiles. These compounds have demonstrated significant activity as antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer agents, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. Their structural core, often found in medicinal chemistry, is crucial for hybridizing with other active pharmacophores, leading to a broad spectrum of biological activities (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Corrosion Inhibition
Research has shown the effectiveness of 8-Hydroxyquinoline-based piperazine derivatives as corrosion inhibiting additives. These compounds, including 7-((4-(4-chloro phenyl)piperazin-1-yl) methyl)quinolin-8-ol and 7-((4-methyl piperazin-1-yl) methyl)quinolin-8-ol, have significantly improved the anti-corrosion properties of C35E steel in HCl electrolyte. Their performance is dependent on the temperature, concentration, and chemical structure, with inhibition efficiency reaching up to 91.5%. These inhibitors act through the formation of a pseudo-capacitive film on the steel surface, showcasing mixed-type inhibitory activity and suggesting strong interactions between the inhibitors and iron cations (El faydy et al., 2020).
Antimicrobial Activity
Quinolone and naphthyridine derivatives, featuring 8-[(Piperazin-1-yl)methyl]quinoline as part of their structure, have been synthesized and evaluated for their antibacterial activity against various Gram-negative and Gram-positive organisms. These compounds have shown potent activity, nearly equivalent to their parent 7-piperazinyl analogues, without significant increase in adverse effects. The research highlights the potential of these compounds in combating resistant bacterial strains and contributing to the development of new antibacterial therapies (Kiely et al., 1991).
Mécanisme D'action
Target of Action
It is known that quinoline-piperazine hybrids have been evaluated for their antibacterial and antituberculosis properties .
Mode of Action
It is suggested that piperazine, a component of the compound, is a gaba receptor agonist . Quinolines have been suggested to have a metal (II)-dependent mode of action, possibly targeting a metalloprotein critical to bacterial biofilm viability .
Biochemical Pathways
Quinoline-piperazine hybrids have been shown to have inhibitory activity against bacterial growth .
Result of Action
Some quinoline-piperazine hybrids have shown significant inhibitory activity against all tb strains, which are more effective than other 1st line and 2nd line tb drugs .
Safety and Hazards
Orientations Futures
The future directions for this compound involve its potential use in the treatment of tuberculosis (TB). The compound has shown significant inhibitory activity against all the TB strains . These compounds are less cytotoxic and could be developed as antibiotics or MDR-TB drugs by improving their hydrophilicity .
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
8-(piperazin-1-ylmethyl)quinoline;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.3ClH/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17;;;/h1-6,15H,7-11H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJAVHFLNUNUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2726412.png)
![1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2726413.png)

![4-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2726416.png)
![N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine](/img/structure/B2726417.png)
![[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid](/img/structure/B2726418.png)
![[3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone](/img/structure/B2726422.png)
![5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2726423.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2726427.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726428.png)


